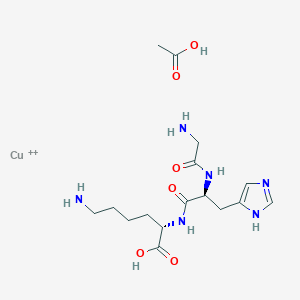

Prezatide Copper Acetate

Description

Properties

CAS No. |

130120-57-9 |

|---|---|

Molecular Formula |

C32H54CuN12O12 |

Molecular Weight |

862.4 g/mol |

IUPAC Name |

copper;acetic acid;bis((2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate) |

InChI |

InChI=1S/2C14H24N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);2*1H3,(H,3,4);/q;;;;+2/p-2/t2*10-,11-;;;/m00.../s1 |

InChI Key |

LUNQZVCDZKODKF-PFVVTREHSA-L |

Isomeric SMILES |

[H+].[H+].CC(=O)[O-].CC(=O)[O-].C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Canonical SMILES |

[H+].CC(=O)O.CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Prezatide Copper Acetate in Tissue Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II), is a naturally occurring compound in human plasma that has garnered significant scientific interest for its potent tissue regenerative properties. Its concentration in plasma declines with age, correlating with a diminished capacity for tissue repair. GHK-C functions as a signaling molecule that modulates multiple cellular pathways, leading to a cascade of events that promote wound healing, reduce inflammation, and remodel the extracellular matrix. This technical guide provides an in-depth analysis of the core mechanisms of action of Prezatide Copper Acetate, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in the field of regenerative medicine.

Core Mechanisms of Action

Prezatide Copper Acetate's regenerative effects are not attributed to a single mode of action but rather to its ability to influence a wide range of cellular and molecular processes. These can be broadly categorized into:

-

Modulation of Extracellular Matrix (ECM) and Cell Proliferation: GHK-Cu stimulates the synthesis of key ECM components, such as collagen and elastin, while also regulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs) to ensure proper tissue remodeling. It also promotes the proliferation of crucial cell types for regeneration, including fibroblasts and keratinocytes.

-

Anti-Inflammatory and Antioxidant Effects: The peptide complex exhibits significant anti-inflammatory properties by downregulating pro-inflammatory cytokines, primarily through the inhibition of the NF-κB signaling pathway. Furthermore, it enhances the antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD).

-

Stimulation of Angiogenesis and Nerve Outgrowth: GHK-Cu promotes the formation of new blood vessels (angiogenesis) by upregulating the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). It also supports nerve regeneration by stimulating the production of neurotrophic factors.

-

Gene Expression Regulation: One of the most profound effects of GHK-Cu is its ability to modulate the expression of a large number of genes, effectively resetting a "diseased" or "aged" gene expression profile to a healthier state. This broad-spectrum gene regulation is believed to be a key driver of its diverse regenerative activities.

Quantitative Data on the Effects of Prezatide Copper Acetate

The following tables summarize the quantitative effects of Prezatide Copper Acetate on various biomarkers of tissue regeneration, compiled from in vitro and in vivo studies.

Table 1: Effect of GHK-Cu on Extracellular Matrix Components and Related Gene Expression in Human Dermal Fibroblasts

| Parameter | GHK-Cu Concentration | Observation | Reference |

| Collagen Production | 0.01 nM, 1 nM, 100 nM | Increased protein production.[1] | [1] |

| Elastin Production | 0.01 nM, 1 nM, 100 nM | Increased protein production.[1] | [1] |

| MMP-1 mRNA Expression | 0.01 nM | Increased | [1] |

| MMP-2 mRNA Expression | 0.01 nM | Increased | [1] |

| TIMP-1 mRNA Expression | 0.01 nM, 1 nM, 100 nM | Increased | [1] |

Table 2: Effect of GHK-Cu on Growth Factor Production

| Growth Factor | Cell Type / Model | GHK-Cu Concentration | Observation | Reference |

| VEGF | Human Dermal Fibroblasts | 1 nM | Enhanced expression in irradiated cells.[2] | [2] |

| bFGF | Human Dermal Fibroblasts | 1 nM | Enhanced expression in irradiated cells.[2] | [2] |

| VEGF | Mesenchymal Stem Cells | Dose-dependent | Increased secretion.[2] | [2] |

| Nerve Growth Factor (NGF) | In vivo (nerve stubs in collagen tube) | Not specified | Increased production.[1] | [1] |

| Neurotrophin-3 (NT-3) | In vivo (nerve stubs in collagen tube) | Not specified | Increased production.[1] | [1] |

| Neurotrophin-4 (NT-4) | In vivo (nerve stubs in collagen tube) | Not specified | Increased production.[1] | [1] |

Table 3: Anti-Inflammatory and Antioxidant Effects of GHK-Cu

| Parameter | Model | Observation | Reference |

| TNF-α and IL-6 production | In vivo (LPS-induced acute lung injury in mice) | Decreased through blocking activation of NFκB's p65 and p38 MAPK.[1] | [1] |

| Superoxide Dismutase (SOD) activity | In vivo (LPS-induced acute lung injury in mice) | Increased.[1] | [1] |

| Lipid Peroxidation | In vitro (Cu(2+)-dependent oxidation of LDL) | Completely blocked (SOD1 gave only 20% protection).[1] | [1] |

| Iron release from ferritin | In vitro | Reduced by 87%.[1] | [1] |

Signaling Pathways Modulated by Prezatide Copper Acetate

GHK-Cu exerts its effects by modulating key intracellular signaling pathways. The following diagrams illustrate its influence on the TGF-β and NF-κB pathways.

References

GHK-Cu Signaling Pathways in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), complexed with copper (GHK-Cu), is a naturally occurring peptide fragment first identified in human plasma that has garnered significant attention for its role in tissue regeneration and wound healing.[1][2] Its concentration in plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a decrease in the body's regenerative capacity.[2] In dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM), GHK-Cu acts as a potent signaling molecule. It modulates a wide array of cellular processes by resetting gene expression patterns, influencing pathways critical for skin remodeling, inflammation, and cell survival.[2][3][4]

This technical guide provides an in-depth exploration of the core signaling pathways activated by GHK-Cu in dermal fibroblasts, presents quantitative data on its effects, details relevant experimental protocols, and visualizes key mechanisms and workflows.

Core Signaling Pathways and Mechanisms of Action

GHK-Cu exerts its effects through a multi-faceted approach, influencing several key signaling pathways simultaneously. Its ability to modulate the expression of over 4,000 human genes allows it to orchestrate a coordinated response to tissue injury and aging.[1][2]

Extracellular Matrix (ECM) Remodeling

A primary function of GHK-Cu is the regulation of ECM synthesis and degradation, which is crucial for maintaining skin structure and facilitating repair.[5] It stimulates the production of essential ECM components while also modulating the enzymes responsible for remodeling.

-

Stimulation of Collagen and Elastin Synthesis: GHK-Cu significantly upregulates the synthesis of collagen (Types I and III) and elastin in fibroblasts.[6][7] Laboratory studies have demonstrated that GHK-Cu can increase collagen production by up to 70%.[1][6] This is achieved by increasing the transcription of collagen genes (e.g., COL1A1, COL1A2) and enhancing the post-translational processing of procollagen molecules.[8] The copper component is essential, serving as a cofactor for lysyl oxidase, an enzyme critical for collagen and elastin cross-linking.[6]

-

Glycosaminoglycan (GAG) Production: The peptide promotes the synthesis of GAGs, such as dermatan sulfate, chondroitin sulfate, and decorin, which are vital for tissue hydration and structural integrity.[2][9]

-

Modulation of Matrix Metalloproteinases (MMPs) and Inhibitors (TIMPs): GHK-Cu orchestrates tissue remodeling by regulating the balance between MMPs, which break down the ECM, and their inhibitors, TIMPs.[2][3] At low concentrations (0.01 nM), it has been shown to increase the gene expression of MMP-1 and MMP-2, while simultaneously increasing the expression of TIMP-1 at all tested concentrations (0.01, 1, and 100 nM).[3][10] This balanced modulation allows for the efficient removal of damaged matrix proteins and the deposition of new, healthy tissue.[5]

TGF-β Pathway Modulation

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of wound healing and fibrosis. GHK-Cu modulates this pathway to promote repair while preventing excessive scarring.[5] It can reverse the gene expression patterns associated with fibrotic conditions like COPD by activating the TGF-β pathway to restore normal fibroblast function.[3][7] However, in other contexts, it has been shown to decrease the secretion of pro-inflammatory and pro-fibrotic cytokines like TGF-β1, which helps in preventing the formation of hypertrophic scars.[11][12] This dual regulatory capacity highlights its role as a homeostatic agent in tissue remodeling.

Anti-inflammatory and Antioxidant Pathways

Chronic inflammation and oxidative stress accelerate skin aging and impair healing. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties.

-

Cytokine Modulation: It reduces the secretion of pro-inflammatory cytokines, including TNF-alpha and IL-6, in dermal fibroblasts.[2][9] This action is partly mediated by the suppression of the NF-κB pathway, a key regulator of inflammation.[1][3]

-

Antioxidant Activity: GHK-Cu increases the level of antioxidant enzymes, such as superoxide dismutase (SOD), by providing the necessary copper cofactor.[12] It also protects against cellular damage by quenching toxic byproducts of lipid peroxidation and chelating free iron, thereby preventing the generation of oxidative free radicals.[12]

Cell Proliferation and Survival Pathways

GHK-Cu promotes the viability and proliferation of fibroblasts and other skin cells, which is essential for regeneration. It has been shown to restore the replicative vitality of fibroblasts that have been damaged by radiation therapy.[2] The peptide activates several pathways that support cell survival and growth:

-

Integrin and p63 Expression: In keratinocytes, GHK-Cu increases the expression of integrins and p63, markers associated with increased "stemness" and proliferative potential.[2][13] This suggests GHK-Cu helps maintain a healthy population of basal stem cells in the skin.

-

PI3K/Akt and MAPK Pathways: GHK-Cu activates the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[8] It also influences MAPK pathways (ERK1/2, p38, JNK) to support proliferative responses.[8]

-

Growth Factor Production: GHK-Cu stimulates fibroblasts to produce key growth factors, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), which are crucial for cell proliferation and angiogenesis (the formation of new blood vessels).[3][7][14]

Quantitative Data Summary

The biological effects of GHK-Cu on dermal fibroblasts have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Effect of GHK-Cu on Gene Expression in Dermal Fibroblasts

| Gene | GHK-Cu Concentration | Change in mRNA Expression | Reference(s) |

| MMP-1 | 0.01 nM | Increased | [3][10][15] |

| MMP-2 | 0.01 nM | Increased | [3][10][15] |

| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Increased | [3][10][15] |

| Collagen I | Not specified | Increased (70% with LED) | [16] |

| Collagen I, IV, VII | Not specified (1:9 ratio with LMW HA) | Increased (Collagen IV up to 25.4x) | [17][18] |

Table 2: Effect of GHK-Cu on Protein Production in Dermal Fibroblasts

| Protein/Molecule | GHK-Cu Concentration | Change in Protein Production | Reference(s) |

| Collagen | 1-10 µM | 70-140% Increase (Type I) | [8] |

| Collagen | 0.01 nM, 1 nM, 100 nM | Increased | [3][10][19] |

| Collagen | Not specified | 70% Increase | [1][6] |

| Collagen | Not specified | 70% Increase (with LED) | [3][7] |

| Elastin | Not specified | 40-60% Increase | [8] |

| Elastin | 0.01 nM, 1 nM, 100 nM | ~30% Increase | [10][19] |

| bFGF | Not specified | 230% Increase (with LED) | [3][7] |

| TGF-β1 | 1 nM | Decreased (IGF-2 dependent) | [11] |

Experimental Protocols

Reproducible in vitro assessment of GHK-Cu bioactivity is fundamental for research and development. The following are detailed methodologies for key experiments.

Protocol 1: Human Dermal Fibroblast (HDF) Culture[15]

-

Cell Thawing & Plating:

-

Rapidly thaw a cryovial of primary Human Dermal Fibroblasts (HDFs) in a 37°C water bath.

-

Transfer cells to a sterile centrifuge tube containing pre-warmed Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Centrifuge to pellet the cells, aspirate the supernatant, and gently resuspend the pellet in fresh medium.

-

Plate the cells onto a standard T-75 tissue culture flask and incubate at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Maintenance:

-

Change the medium every 2-3 days.

-

Monitor cells for confluence.

-

-

Passaging Cells:

-

When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.

-

Add Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

-

Neutralize trypsin with growth medium, collect the cell suspension, and centrifuge.

-

Resuspend the pellet and re-plate at a 1:3 to 1:6 split ratio. Use cells from early passages (3-8) for experiments to ensure consistent biological responses.

-

Protocol 2: GHK-Cu Treatment of Fibroblasts[15][20]

-

Stock Solution Preparation:

-

Reconstitute lyophilized GHK-Cu in sterile, nuclease-free water or PBS to a stock concentration of 1 mM.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter.

-

Store in aliquots at -20°C to prevent repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Plate HDFs in multi-well plates (e.g., 6-well plates for RNA/protein, 96-well for viability assays) and allow them to adhere and reach approximately 80% confluency.

-

Aspirate the growth medium. Switch to a serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize cells and minimize interference from serum growth factors.

-

Prepare working concentrations of GHK-Cu (e.g., 0.01 nM to 100 nM) by diluting the stock solution in the low-serum medium.[10]

-

Add the GHK-Cu-containing medium to the cells. Include a vehicle control (medium without GHK-Cu).

-

Incubate the cells for the desired duration (e.g., 24-48 hours for gene/protein analysis).

-

Protocol 3: Gene Expression Analysis via qRT-PCR[15][18]

-

RNA Isolation:

-

After treatment, aspirate the medium and lyse the cells directly in the well using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

-

Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol.

-

Perform an on-column DNase I treatment to remove contaminating genomic DNA.

-

Elute the RNA in nuclease-free water and quantify its concentration and purity (A260/A280 ratio ~2.0).

-

-

cDNA Synthesis:

-

Reverse transcribe a standard amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, a SYBR Green or TaqMan master mix, and gene-specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle control.

-

Protocol 4: Quantification of Collagen Production[10][21]

-

Sample Collection:

-

After treating fibroblasts with GHK-Cu for an extended period (e.g., 96 hours), collect the cell culture supernatant.[10] The supernatant contains the secreted collagen.

-

-

Colorimetric Assay:

-

Use a quantitative colorimetric assay kit (e.g., Sircol Soluble Collagen Assay).

-

The assay utilizes the Sirius Red dye, which specifically binds to the [Gly-x-y]n helical structure of soluble collagens.

-

Follow the manufacturer's protocol, which typically involves precipitating the collagen with the dye, centrifuging to collect the pellet, and re-solubilizing the bound dye.

-

Measure the absorbance of the final solution with a spectrophotometer.

-

Calculate the collagen concentration by comparing the absorbance values to a standard curve generated with known collagen concentrations.

-

Conclusion

GHK-Cu is a potent regulator of dermal fibroblast function, operating through a complex network of signaling pathways to promote tissue regeneration and combat signs of aging. Its ability to stimulate ECM production, modulate inflammation, and enhance cellular proliferation makes it a molecule of significant interest for dermatology and drug development. For researchers, a thorough understanding of its dose-dependent effects and the specific pathways it modulates is crucial for harnessing its full therapeutic potential. The quantitative data and standardized protocols provided herein serve as a foundational guide for further investigation into this remarkable peptide.

References

- 1. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidesciences.com [peptidesciences.com]

- 6. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]

- 7. mdpi.com [mdpi.com]

- 8. deltapeptides.com [deltapeptides.com]

- 9. droracle.ai [droracle.ai]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Effect of GLY-HIS-LYS and its copper complex on TGF-β secretion in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. marciorubin.com.br [marciorubin.com.br]

- 15. benchchem.com [benchchem.com]

- 16. In vitro observations on the influence of copper peptide aids for the LED photoirradiation of fibroblast collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Influence of GHK-Cu on Extracellular Matrix Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), is a naturally occurring compound in human plasma that has garnered significant scientific interest for its role in tissue regeneration and wound healing.[1][2] Its concentration in plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[1][3] This decline is correlated with a reduced capacity for tissue repair. Extensive research has demonstrated that GHK-Cu plays a pivotal role in modulating the synthesis and remodeling of the extracellular matrix (ECM), the intricate network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. This technical guide provides an in-depth analysis of the effects of GHK-Cu on ECM protein synthesis, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Effects on Extracellular Matrix Components

GHK-Cu exerts a significant influence on the production of key ECM proteins, including collagen and elastin, and also modulates the enzymes responsible for ECM turnover. The following tables summarize the quantitative effects of GHK-Cu as reported in various studies.

Table 1: GHK-Cu's Effect on Collagen and Elastin Production

| Protein | Cell Type | GHK-Cu Concentration | Change in Production | Reference |

| Collagen | Human Dermal Fibroblasts (HDFa) | 0.01 nM, 1 nM, 100 nM | Increased | [4][5] |

| Collagen I | Human Dermal Fibroblasts | Not Specified | Increased production | [6] |

| Collagen (in vivo) | Female Volunteers (thigh skin) | Topical Cream | 70% of participants showed increased collagen production | [3][6] |

| Collagen Synthesis | Fibroblasts | Not Specified | Increased up to 70% | [7] |

| Elastin | Human Dermal Fibroblasts (HDFa) | 0.01 nM, 1 nM, 100 nM | Increased (~30%) | [4][5] |

Table 2: GHK-Cu's Effect on Gene Expression of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

| Gene | Cell Type | GHK-Cu Concentration | Change in mRNA Expression | Reference |

| MMP-1 | Human Dermal Fibroblasts (HDFa) | 0.01 nM | Increased | [4][5] |

| MMP-1 | Aged/Photodamaged Skin Fibroblasts | 1-5 μM | Suppressed by ~40-60% | [8] |

| MMP-2 | Human Dermal Fibroblasts (HDFa) | 0.01 nM | Increased | [4][5] |

| MMP-2 | Keloid Fibroblasts | Not Specified | Increased activity by 30-50% | [8] |

| TIMP-1 | Human Dermal Fibroblasts (HDFa) | 0.01 nM, 1 nM, 100 nM | Increased | [4][5] |

| TIMP-1 | Dermal Fibroblasts (aged donors) | 2 μM | Increased by ~25% | [8] |

| TIMP-2 | Human Dermal Fibroblasts | Not Specified | Increased secretion | [4] |

Key Signaling Pathways Modulated by GHK-Cu

GHK-Cu's effects on ECM synthesis are mediated through several interconnected signaling pathways. The peptide has been shown to influence gene expression, growth factor production, and the cellular response to tissue injury.[7][9]

One of the primary mechanisms is through the modulation of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[8][9] GHK-Cu can enhance cellular responsiveness to TGF-β ligands, leading to the phosphorylation and nuclear translocation of SMAD2/3 proteins.[8] This, in turn, augments the expression of ECM genes, including various types of collagen, fibronectin, and proteoglycans.[8]

Integrin signaling is another critical pathway affected by GHK-Cu. Integrins are cell surface receptors that mediate the attachment between a cell and the ECM. GHK-Cu has been shown to upregulate the expression of integrin receptors, particularly α5β1 and α2β1, on keratinocytes, which is crucial for their migration and attachment to the provisional matrix during wound healing.[8][10] Furthermore, GHK-Cu treatment of lung fibroblasts from COPD patients led to an elevated expression of integrin beta 1, restoring their ability to contract and remodel collagen.[6]

The following diagrams illustrate these key signaling pathways.

Experimental Protocols

The following section details a generalized methodology for investigating the effects of GHK-Cu on ECM protein synthesis in vitro, based on commonly cited experimental designs.[5][11]

Cell Culture and GHK-Cu Treatment

Objective: To culture human dermal fibroblasts and treat them with varying concentrations of GHK-Cu.

Materials:

-

Human Dermal Fibroblasts (HDFa)

-

Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

GHK-Cu (lyophilized powder)

-

Sterile, nuclease-free water or PBS

-

0.22 µm sterile filter

-

Tissue culture flasks/plates

-

Trypsin-EDTA

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture HDFa in Fibroblast Growth Medium in a humidified incubator. Change the medium every 2-3 days and passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

GHK-Cu Stock Solution Preparation: Reconstitute lyophilized GHK-Cu in sterile, nuclease-free water or PBS to a stock concentration of 1 mM. Sterile-filter the solution and store in aliquots at -20°C.

-

Cell Seeding: Seed HDFa into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.

-

GHK-Cu Treatment: Once the cells have adhered and reached the desired confluency, replace the growth medium with a serum-free or low-serum medium containing the desired final concentrations of GHK-Cu (e.g., 0.01 nM, 1 nM, 100 nM). Include a vehicle control (medium without GHK-Cu).

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 96 hours) before proceeding to analysis.

Analysis of Gene Expression via qRT-PCR

Objective: To quantify the mRNA expression levels of target genes (e.g., COL1A1, ELN, MMP1, TIMP1) in GHK-Cu-treated fibroblasts.

Materials:

-

RNA isolation kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target and housekeeping genes

-

qRT-PCR instrument

Procedure:

-

RNA Isolation: Lyse the cells directly in the culture wells and isolate total RNA using a commercial RNA isolation kit, following the manufacturer's protocol.

-

DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using a suitable qPCR master mix, specific primers for the target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCT method.

Quantification of Collagen and Elastin Production

Objective: To measure the amount of soluble collagen and elastin secreted by GHK-Cu-treated fibroblasts.

Materials:

-

Soluble Collagen Assay Kit (e.g., Sircol™)

-

Soluble Elastin Assay Kit (e.g., Fastin™)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant from the GHK-Cu-treated and control wells.

-

Collagen/Elastin Assay: Perform the colorimetric assays for soluble collagen and elastin according to the manufacturer's instructions.

-

Quantification: Measure the absorbance at the appropriate wavelength using a spectrophotometer or microplate reader and determine the concentration of collagen and elastin based on a standard curve.

The following diagram outlines the general experimental workflow.

Conclusion

GHK-Cu is a potent modulator of extracellular matrix synthesis and remodeling. Its ability to stimulate the production of essential ECM proteins like collagen and elastin, while also regulating the activity of MMPs and TIMPs, underscores its potential in regenerative medicine and dermatology. The underlying mechanisms involve the activation of key signaling pathways, including the TGF-β and integrin pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of GHK-Cu's multifaceted effects on cellular function. For researchers and drug development professionals, a thorough understanding of these mechanisms and the ability to quantify the biological response to GHK-Cu are crucial for harnessing its therapeutic potential.

References

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. peptidesciences.com [peptidesciences.com]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. benchchem.com [benchchem.com]

- 6. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 8. deltapeptides.com [deltapeptides.com]

- 9. peptideslabuk.com [peptideslabuk.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Prezatide Copper Acetate: A Deep Dive into its Impact on Growth Factor Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine and copper (GHK-Cu), is a naturally occurring compound in human plasma that has garnered significant scientific interest for its multifaceted role in tissue regeneration and wound healing.[1] Its concentration in the body declines with age, which correlates with a reduced capacity for tissue repair.[2] Extensive research has demonstrated that GHK-Cu's therapeutic effects are largely mediated by its ability to modulate the expression of various growth factors, key signaling molecules that orchestrate cellular responses crucial for tissue repair and maintenance.

This technical guide provides a comprehensive overview of the impact of Prezatide Copper Acetate on the production of critical growth factors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular mechanisms, quantitative data from key studies, and explicit experimental protocols.

Quantitative Data on Growth Factor Modulation by Prezatide Copper Acetate

Prezatide Copper Acetate has been shown to significantly influence the expression of a variety of growth factors and other key proteins involved in tissue remodeling. The following tables summarize the quantitative effects observed in various in vitro and in vivo studies.

Table 1: Effect of Prezatide Copper Acetate on Angiogenic and Fibroblast Growth Factors

| Growth Factor | Cell Type | GHK-Cu Concentration | Observed Effect | Reference |

| Vascular Endothelial Growth Factor (VEGF) | Irradiated Human Dermal Fibroblasts | 1 nM | Significant increase in production | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | 3.3-fold increase in secreted VEGF | [4] | |

| Basic Fibroblast Growth Factor (bFGF/FGF-2) | Irradiated Human Dermal Fibroblasts | 1 nM | Significant increase in production | [3] |

| Human Dermal Fibroblasts (with LED irradiation) | Not Specified | 230% increase in production | [5] | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | 3.4-fold increase in secreted FGF-2; 3.6-fold increase in intracellular FGF-2 | [4] |

Table 2: Effect of Prezatide Copper Acetate on Neurotrophic Factors

| Growth Factor | Experimental Model | GHK-Cu Application | Observed Effect | Reference |

| Nerve Growth Factor (NGF) | Rat nerve stubs in collagen tube | GHK-impregnated tube | Increased production | [5][6] |

| Neurotrophin-3 (NT-3) | Rat nerve stubs in collagen tube | GHK-impregnated tube | Increased production | [5][6] |

| Neurotrophin-4 (NT-4) | Rat nerve stubs in collagen tube | GHK-impregnated tube | Increased production | [5][6] |

Table 3: Effect of Prezatide Copper Acetate on Other Key Proteins in Tissue Remodeling

| Protein | Cell Type/Model | GHK-Cu Concentration | Observed Effect | Reference |

| Collagen | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production | [7] |

| Human Dermal Fibroblasts (with LED irradiation) | Not Specified | 70% increase in synthesis | [5] | |

| Decorin | Human Dermal Fibroblasts | Not Specified | Stimulated synthesis | [2] |

| Elastin | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production | [7] |

Signaling Pathways Modulated by Prezatide Copper Acetate

Prezatide Copper Acetate exerts its influence on growth factor production through the modulation of key intracellular signaling pathways. A primary pathway implicated in the action of GHK-Cu is the Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a pivotal role in tissue repair and extracellular matrix synthesis.

TGF-β/Smad Signaling Pathway

GHK-Cu has been shown to activate the TGF-β pathway, leading to the phosphorylation and nuclear translocation of Smad proteins (Smad2/3).[8] Once in the nucleus, these Smad proteins act as transcription factors, upregulating the expression of various genes involved in tissue regeneration, including those for collagen and other extracellular matrix components.[9] GHK has been observed to reverse the downregulation of the TGF-β pathway seen in conditions like Chronic Obstructive Pulmonary Disease (COPD), restoring the function of lung fibroblasts.[5][10]

References

- 1. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Properties of GHK-Cu: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The human tripeptide GHK (glycyl-L-histidyl-L-lysine) and its copper complex, GHK-Cu, have garnered significant attention for their multifaceted roles in tissue regeneration and wound healing. A compelling body of evidence, from both in vitro and in vivo studies, has illuminated the potent anti-inflammatory properties of GHK-Cu. This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. GHK-Cu exerts its anti-inflammatory action primarily through the modulation of pro-inflammatory cytokines, interference with critical signaling cascades such as NF-κB and p38 MAPK, and the enhancement of endogenous antioxidant defenses. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of GHK-Cu in inflammatory conditions.

Introduction

First isolated from human plasma in 1973, the GHK peptide has been identified as a naturally occurring compound whose concentration declines with age. It possesses a high affinity for copper(II) ions, readily forming the GHK-Cu complex, which is considered its primary bioactive form. While extensively studied for its ability to stimulate collagen and glycosaminoglycan synthesis, GHK-Cu also exhibits significant protective and regenerative actions, including profound anti-inflammatory and antioxidant effects. These properties position GHK-Cu as a promising candidate for therapeutic development in a range of inflammatory diseases, from skin conditions to acute lung injury. This guide synthesizes the current understanding of GHK-Cu's anti-inflammatory capabilities to support further research and development.

Mechanisms of Anti-inflammatory Action

GHK-Cu's anti-inflammatory activity is not attributed to a single mechanism but rather to a synergistic combination of effects on cytokine expression, intracellular signaling, and oxidative stress management.

Modulation of Pro-inflammatory Cytokines

GHK-Cu has been consistently shown to suppress the expression and secretion of key pro-inflammatory cytokines that drive the inflammatory cascade.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): In various experimental models, including lipopolysaccharide (LPS)-stimulated macrophages and animal models of acute lung injury, GHK-Cu significantly reduces the production of TNF-α and IL-6. These cytokines are pivotal mediators of the acute inflammatory response, and their suppression is a key indicator of anti-inflammatory potential. Studies on human dermal fibroblasts have also confirmed that GHK-Cu can decrease TNF-α-induced secretion of IL-6, suggesting its utility as a topical agent for inflammatory skin conditions.

-

Transforming Growth Factor-beta (TGF-β): While TGF-β has complex roles in both promoting and resolving inflammation, its over-expression is linked to fibrosis and scar formation. GHK-Cu has been shown to decrease the secretion of TGF-β1 in human fibroblast cultures, which may contribute to its anti-fibrotic effects and its ability to promote scarless wound healing.

Regulation of Key Signaling Pathways

GHK-Cu exerts its influence on cytokine production by targeting upstream signaling pathways that are critical for the transcription of inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it initiates the transcription of pro-inflammatory genes, including TNF-α and IL-6. GHK-Cu has been demonstrated to inhibit this process by suppressing the phosphorylation and nuclear translocation of the NF-κB p65 subunit. This inhibitory action effectively blocks the inflammatory signal at a critical control point.

The p38 mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade activated by inflammatory stressors, leading to the production of cytokines. Research has shown that GHK-Cu can significantly inhibit the LPS-induced phosphorylation of p38 MAPK in macrophages and in animal models of lung injury. This suggests that the anti-inflammatory effects of GHK-Cu are, at least in part, mediated through the modulation of the p38 MAPK signaling pathway.

Recent studies in models of ulcerative colitis have uncovered a novel mechanism involving the SIRT1/STAT3 pathway. GHK-Cu was found to upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase with anti-inflammatory roles. This upregulation was associated with the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. The STAT3 pathway is crucial for mediating immune and inflammatory responses, and its inhibition by the GHK-Cu-SIRT1 axis represents another important facet of the peptide's anti-inflammatory action.

Antioxidant Properties

Inflammation and oxidative stress are intrinsically linked, with inflammatory cells producing reactive oxygen species (ROS) that can cause tissue damage. GHK-Cu combats oxidative stress through multiple avenues:

-

Enhancing Antioxidant Enzymes: GHK-Cu has been shown to increase the activity of crucial antioxidant enzymes, most notably Superoxide Dismutase (SOD). SOD is a cuproenzyme that catalyzes the dismutation of superoxide radicals into less harmful molecules. By providing copper and potentially upregulating enzyme expression, GHK-Cu bolsters this primary line of cellular antioxidant defense.

-

Reducing Reactive Oxygen Species (ROS): In vitro studies have demonstrated that pretreatment with GHK-Cu significantly reduces intracellular ROS levels in cells challenged with oxidative stressors like LPS or hydrogen peroxide.

-

Scavenging of Toxic Byproducts: GHK has been shown to directly quench cytotoxic end-products of lipid peroxidation, such as 4-hydroxy-trans-2-nonenal and acrolein, further protecting cells from oxidative damage.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the anti-inflammatory and antioxidant effects of GHK-Cu.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of GHK-Cu

| Experimental Model | Parameter Measured | GHK-Cu Concentration | Result | Citations |

| LPS-stimulated RAW 264.7 Macrophages | TNF-α Secretion | 10 µM | Significant decrease in secretion | |

| LPS-stimulated RAW 264.7 Macrophages | IL-6 Secretion | 10 µM | Significant decrease in secretion | |

| TNF-α-stimulated Human Dermal Fibroblasts | IL-6 Secretion | Not specified | Reduced secretion | |

| IGF-2-stimulated Human Dermal Fibroblasts | TGF-β1 Secretion | 1 nM | Decreased secretion | |

| LPS-stimulated RAW 264.7 Macrophages | ROS Production | 1-10 µM | Significant decrease in ROS levels | |

| H₂O₂-stimulated WI-38 Cells | ROS Production | 10 nM - 10 µM | Reduction in ROS level to almost 60% of H₂O₂ control | |

| LPS-stimulated RAW 264.7 Macrophages | SOD Activity | Not specified | Increased SOD activity |

Table 2: In Vivo Anti-inflammatory Effects of GHK-Cu

| Experimental Model | Parameter Measured | GHK-Cu Dosage | Result | Citations |

| Bleomycin-induced Lung Fibrosis (Mice) | TNF-α & IL-6 Levels | 2.6 - 260 µg/ml/day (IP) | Reduced levels of TNF-α and IL-6 | |

| Bleomycin-induced Lung Fibrosis (Mice) | Inflammatory Cell Infiltration | 2.6 - 260 µg/ml/day (IP) | Reduced infiltration | |

| LPS-induced Acute Lung Injury (Mice) | TNF-α & IL-6 in BAL Fluid | Not specified | Decreased production | |

| LPS-induced Acute Lung Injury (Mice) | Inflammatory Cell Infiltration | Not specified | Suppressed infiltration | |

| Ischemic Open Wounds (Rats) | TNF-β Concentration | Not specified | Decreased concentration | |

| DSS-induced Ulcerative Colitis (Mice) | TNF-α, IL-6, IL-1β Expression | Not specified | Suppressed cytokine expression |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of GHK-Cu's anti-inflammatory properties.

In Vitro Model: LPS-Induced Inflammation in Macrophages (RAW 264.7)

This protocol is standard for assessing the anti-inflammatory effects of compounds on macrophage activation.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western blot/RNA extraction) and allow them to adhere overnight.

-

GHK-Cu Pretreatment: Prepare a stock solution of GHK-Cu in sterile PBS or culture medium. Pre-treat the cells with varying concentrations of GHK-Cu (e.g., 1, 10, 100 nM) for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for a specified period (e.g., 4-6 hours for cytokine protein analysis, 24 hours for some gene expression studies). Include control groups (untreated, GHK-Cu alone, LPS alone).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis via ELISA.

-

Cell Lysate: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

-

RNA: Lyse cells using a suitable lysis buffer (e.g., TRIzol) for RNA extraction and subsequent RT-qPCR analysis.

-

In Vivo Model: Lipopolysaccharide-Induced Acute Lung Injury (ALI) in Mice

This model is used to evaluate the protective effects of therapeutic agents against acute lung inflammation.

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

-

GHK-Cu Administration: Administer GHK-Cu (e.g., at doses of 1, 5, 10 mg/kg) via intraperitoneal (IP) injection 1 hour prior to the LPS challenge. A control group should receive a saline vehicle.

-

Induction of ALI: Anesthetize the mice and induce ALI by intratracheal instillation of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).

-

Assessment (24 hours post-LPS):

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Euthanize mice and collect BAL fluid by flushing the lungs with PBS. Analyze the fluid for total and differential inflammatory cell counts (neutrophils, macrophages) and for cytokine levels (TNF-α, IL-6) using ELISA.

-

Histopathology: Harvest the lungs, fix in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: Homogenize lung tissue to measure MPO activity, an index of neutrophil infiltration.

-

Western Blot Analysis for Signaling Proteins (p-p38, p-p65)

This protocol is used to quantify the phosphorylation state and thus activation of key signaling proteins.

-

Protein Extraction: Prepare cell or tissue lysates as described in the protocols above.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-NF-κB p65) and their total protein counterparts, diluted in blocking buffer. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory signaling pathways modulated by GHK-Cu and a typical experimental workflow.

Signaling Pathway Diagrams

Caption: GHK-Cu inhibits the NF-κB signaling pathway.

Caption: GHK-Cu inhibits the p38 MAPK signaling pathway.

Caption: GHK-Cu modulates the SIRT1/STAT3 pathway.

Experimental Workflow Diagram

Caption: General workflow for in vitro anti-inflammatory studies.

Conclusion

The collective evidence strongly substantiates the anti-inflammatory properties of GHK-Cu. Its ability to modulate multiple, critical inflammatory pathways—including NF-κB, p38 MAPK, and SIRT1/STAT3—results in a significant reduction of pro-inflammatory cytokine production and a decrease in oxidative stress. The data from both in vitro and in vivo models highlight its potential as a therapeutic agent for a variety of inflammatory conditions. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into the precise mechanisms and clinical applications of this promising peptide. Future studies should focus on dose-optimization, delivery methods, and head-to-head comparisons with existing anti-inflammatory drugs in validated disease models to fully realize its therapeutic potential.

Prezatide Copper Acetate (GHK-Cu): A Technical Guide to its Role in Angiogenesis and Wound Healing

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The human tripeptide GHK (glycyl-L-histidyl-L-lysine), complexed with copper (II) to form Prezatide Copper Acetate or GHK-Cu, is a naturally occurring compound with a significant role in tissue regeneration and wound repair.[1][2][3] Its concentration in human plasma notably decreases with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, which correlates with a diminished regenerative capacity.[2][4][5][6] GHK-Cu functions as a potent signaling molecule, orchestrating a complex cascade of cellular events crucial for healing.[1][6] This technical guide provides an in-depth analysis of GHK-Cu's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling and experimental pathways.

Core Mechanisms of Action

GHK-Cu's therapeutic effects are multifaceted, influencing multiple biological pathways simultaneously to promote tissue repair.[6][7]

Stimulation of Extracellular Matrix (ECM) and Collagen Synthesis

GHK-Cu is a powerful modulator of ECM components, which are critical for maintaining the structural integrity of the skin.[8] It stimulates the synthesis of collagen (Types I and III), elastin, proteoglycans, and glycosaminoglycans.[4][5][9] Studies have shown that GHK-Cu can increase collagen production by up to 70% in laboratory settings.[6] This is achieved by stimulating fibroblasts and modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are enzymes responsible for ECM turnover and remodeling.[4][10]

Promotion of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for supplying oxygen and nutrients to a wound site.[11] GHK-Cu promotes angiogenesis by upregulating the expression of key growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[2][11][12] It stimulates the proliferation and migration of endothelial cells, which are essential for forming new vascular structures.[2][13]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation can significantly impair wound healing. GHK-Cu exhibits potent anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF-α and inhibiting pathways such as NF-κB.[5][14][15] Furthermore, it acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative stress.[9] It can elevate the levels of antioxidant enzymes and has been shown to increase glutathione and ascorbic acid levels in wound sites.[5][14][16]

Gene Regulation

Recent research has revealed that GHK-Cu can modulate the expression of a large number of human genes.[1][5] It is capable of up- and downregulating at least 4,000 genes, effectively resetting cellular DNA to a healthier state.[1][4] This broad-spectrum gene regulation may be the underlying reason for its diverse and potent regenerative effects, influencing genes involved in inflammation, cell proliferation, and tissue remodeling.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on GHK-Cu.

Table 1: Effects of GHK-Cu on Wound Healing Parameters

| Parameter | Model / Study Type | Result | Reference |

|---|---|---|---|

| Wound Healing Rate | In vivo (Polymer dressing) | 84.61% healing with GHK-Cu polymer vs. 61.58% with polymer alone | [17] |

| Collagen Synthesis | In vivo (Healthy rats) | 9-fold increase in collagen with GHK-incorporated dressing | [14][16] |

| Collagen Production | In vivo (Human, 12-week topical application) | Improved collagen production in 70% of treated women | [14] |

| Angiogenesis | In vivo (Rabbit wounds) | Increased blood vessel formation | [4][14] |

| Inflammatory Response | In vivo (Ischemic rat wounds) | Decreased concentration of TNF-α, MMP-2, and MMP-9 |[5][14][16] |

Table 2: Effects of GHK-Cu on Cellular and Molecular Targets

| Parameter | Cell Type / Model | Concentration | Result | Reference |

|---|---|---|---|---|

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 µM | 33.1% increased proliferation rate with GHK-Cu-liposomes | [18] |

| VEGF & bFGF Expression | Irradiated Human Dermal Fibroblasts | 1 nM | Significant increase in VEGF and bFGF production | [2][19] |

| Collagen & GAG Synthesis | Cultured Fibroblasts | 1-10 nM | Stimulated synthesis of collagen and glycosaminoglycans | [4] |

| Antioxidant Levels | In vivo (Diabetic rat skin) | N/A | Higher levels of glutathione and ascorbic acid |[5][16] |

Signaling Pathways in GHK-Cu Mediated Repair

GHK-Cu orchestrates tissue repair by modulating several key intracellular signaling pathways.

Key Experimental Protocols & Workflows

Reproducible methodologies are critical for evaluating the bioactivity of GHK-Cu. The following sections detail common in vivo and in vitro protocols.

In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Wound Model

This model is widely used to assess wound healing efficacy in a compromised healing environment, mimicking diabetic wounds in humans.[16]

Methodology:

-

Induction of Diabetes: Male Sprague-Dawley rats receive a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight.[16]

-

Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels consistently above 250 mg/dL are selected for the study.[16]

-

Wounding Procedure: After a 2-week stabilization period, rats are anesthetized. A full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsal surface using a sterile biopsy punch.[16]

-

Treatment Application: Wounds are treated topically with the experimental formulation (e.g., GHK-Cu in a hydrogel or collagen film) or a placebo control. Application frequency is typically daily or every other day for a period of up to 21 days.[16]

-

Analysis:

-

Wound Closure Rate: The wound area is measured digitally at regular intervals.[16]

-

Histological Analysis: On the final day, wound tissue is excised, fixed, and stained (e.g., H&E for morphology, Masson's Trichrome for collagen) to assess re-epithelialization, collagen deposition, and angiogenesis.[16]

-

Biochemical Analysis: Tissue homogenates can be analyzed for levels of antioxidant enzymes (glutathione, SOD), growth factors, and inflammatory markers.[5][16][17]

-

In Vitro: Angiogenesis (Endothelial Tube Formation) Assay

This assay models the reorganization of endothelial cells into three-dimensional, capillary-like structures, a key step in angiogenesis.[20]

Methodology:

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel®) and allowed to solidify at 37°C.[20]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and seeded onto the matrix-coated wells in media containing various concentrations of GHK-Cu (e.g., 10, 50, 100 µM) or a control vehicle.[18]

-

Incubation: Cells are incubated for 4-12 hours at 37°C to allow for tube formation.[21]

-

Visualization & Analysis: The formation of capillary-like networks is observed and imaged using a light or fluorescence microscope.[20][21] Quantitative analysis is performed using imaging software to measure parameters such as total tube length, number of loops, and number of branch points.[21]

In Vitro: Cell Migration (Wound Scratch) Assay

This assay is used to assess the effect of GHK-Cu on cell migration and proliferation, which are key processes in wound closure.[22]

Methodology:

-

Cell Culture: Plate human dermal fibroblasts in a multi-well plate and grow to 90-100% confluence.[22]

-

Scratch Creation: Use a sterile pipette tip (e.g., 200 µL) to create a linear "scratch" or gap in the center of the cell monolayer.[22]

-

Treatment: Wash wells with PBS to remove debris, then add serum-free media containing GHK-Cu at various concentrations (e.g., 1, 10, 100 nM) or a control vehicle.[22]

-

Imaging & Analysis: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours). Measure the width of the gap over time to quantify the rate of cell migration and wound closure.

Conclusion

Prezatide Copper Acetate (GHK-Cu) is a powerful signaling peptide with a profound and diverse impact on the processes of angiogenesis and wound healing.[1] Its ability to stimulate ECM synthesis, promote the formation of new blood vessels, exert anti-inflammatory and antioxidant effects, and regulate gene expression makes it a highly compelling candidate for therapeutic development in wound care and regenerative medicine.[1][9] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the regenerative potential of this remarkable peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 7. benchchem.com [benchchem.com]

- 8. ways2well.com [ways2well.com]

- 9. swolverine.com [swolverine.com]

- 10. peptideslabuk.com [peptideslabuk.com]

- 11. What is Prezatide copper acetate used for? [synapse.patsnap.com]

- 12. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]

- 14. mdpi.com [mdpi.com]

- 15. droracle.ai [droracle.ai]

- 16. benchchem.com [benchchem.com]

- 17. In Vitro and in Vivo Studies of pH-Sensitive GHK-Cu-Incorporated Polyaspartic and Polyacrylic Acid Superabsorbent Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. marciorubin.com.br [marciorubin.com.br]

- 19. mdpi.com [mdpi.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. n-genetics.com [n-genetics.com]

- 22. benchchem.com [benchchem.com]

The Antioxidant Power of Prezatide Copper Acetate: A Technical Deep Dive for Drug Development Professionals

An in-depth exploration of the mechanisms by which Prezatide Copper Acetate (GHK-Cu) enhances cellular antioxidant defenses, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction

Prezatide Copper Acetate, a copper complex of the tripeptide glycyl-L-histidyl-L-lysine (GHK-Cu), is a naturally occurring compound in human plasma that has garnered significant attention for its regenerative and protective properties. Its concentration notably declines with age, coinciding with a reduced capacity for tissue repair. While its wound healing and anti-aging effects are well-documented, the core of its efficacy lies in its profound ability to modulate cellular antioxidant enzyme activity. This technical guide provides a comprehensive overview of the antioxidant mechanisms of Prezatide Copper Acetate, offering researchers, scientists, and drug development professionals a detailed resource on its quantitative effects, the experimental methodologies used to adduce these effects, and the intricate signaling pathways it modulates.

Core Mechanism: Enhancement of Endogenous Antioxidant Systems

Prezatide Copper Acetate exerts its antioxidant effects not by acting as a direct radical scavenger, but by upregulating the body's own defense mechanisms against oxidative stress. It achieves this primarily by increasing the activity and expression of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as boosting levels of non-enzymatic antioxidants like glutathione (GSH).[1][2][3] The copper moiety in the GHK-Cu complex is crucial, as copper is an essential cofactor for the activity of Cu/Zn-Superoxide Dismutase (SOD1), a primary defender against superoxide radicals.[4]

Quantitative Effects on Antioxidant Enzyme Activity

The following tables summarize the quantitative data from key in vivo and in vitro studies, demonstrating the significant impact of Prezatide Copper Acetate on antioxidant enzyme activity and related markers.

Table 1: In Vivo Studies on the Effect of Prezatide Copper Acetate on Antioxidant Markers

| Model System | Treatment | Antioxidant Marker | Observed Effect | Reference |

| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Intraperitoneal injection of GHK-Cu (1 or 10 mg/kg) | Superoxide Dismutase (SOD) activity in lung homogenates | Significant increase in SOD activity compared to LPS-only group.[2][5][6] | Park et al., 2016 |

| Glutathione (GSH) levels in lung homogenate | Significant increase in GSH levels compared to LPS-only group.[2] | Park et al., 2016 | ||

| Diabetic wound healing in rats | Topical application of biotinylated GHK-incorporated collagen matrix | Superoxide Dismutase (SOD) activity in granulation tissue | Altered SOD activity, contributing to enhanced healing.[1] | Arul et al., 2007 |

| Catalase (CAT) activity in granulation tissue | Altered CAT activity, supporting the antioxidant defense during healing.[1] | Arul et al., 2007 | ||

| Glutathione (GSH) levels in skin | Higher GSH levels in the GHK-treated group compared to control.[1][7] | Arul et al., 2007 | ||

| Ascorbic Acid levels in skin | Higher ascorbic acid levels in the GHK-treated group.[1] | Arul et al., 2007 | ||

| Open wound healing in rabbits | Topical application of tripeptide-copper complex | Antioxidant enzyme levels in dermal wounds | Elevated levels of antioxidant enzymes.[8] | Gul et al., 2008 |

Signaling Pathways Modulated by Prezatide Copper Acetate

Prezatide Copper Acetate's influence on antioxidant enzyme expression is mediated through its interaction with key intracellular signaling pathways. The primary pathways identified are the Nrf2/Keap1 pathway and the SIRT1/FoxO3a axis.

Nrf2/Keap1 Pathway

The Nrf2/Keap1 pathway is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like GHK-Cu, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. GHK-Cu has been shown to upregulate this pathway, leading to increased synthesis of antioxidant enzymes.[9]

SIRT1/FoxO3a Axis

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance, including oxidative stress. Forkhead box protein O3 (FoxO3a) is a transcription factor that, when activated, can promote the expression of antioxidant genes. Prezatide Copper Acetate has been found to activate SIRT1. Activated SIRT1 can then deacetylate FoxO3a, leading to its activation and subsequent translocation to the nucleus, where it upregulates the transcription of antioxidant enzymes like Mn-SOD (SOD2) and Catalase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the antioxidant enzyme activity of Prezatide Copper Acetate.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (adapted from Park et al., 2016)

-

Animal Model: Male C57BL/6 mice (6-8 weeks old).

-

Treatment Groups:

-

Control group: No treatment.

-

LPS group: Intratracheal instillation of LPS (5 mg/kg).

-

GHK-Cu + LPS group: Intraperitoneal injection of GHK-Cu (1 or 10 mg/kg) 1 hour before LPS instillation.

-

-

Sample Collection: 24 hours after LPS administration, mice are euthanized, and lung tissues are harvested.

-

Tissue Preparation: Lung tissues are homogenized in a suitable buffer (e.g., cold phosphate-buffered saline) and centrifuged to obtain the supernatant for analysis.

-

Superoxide Dismutase (SOD) Activity Assay (Colorimetric):

-

The assay is based on the inhibition of the reduction of WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Prepare a reaction mixture containing the lung tissue supernatant, WST-1 solution, and xanthine.

-

Initiate the reaction by adding xanthine oxidase.

-

Measure the absorbance at 450 nm at regular intervals.

-

SOD activity is calculated as the percentage of inhibition of the rate of WST-1 reduction. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.

-

-

Glutathione (GSH) Assay:

-

GSH levels in the lung homogenate are measured using a commercially available glutathione assay kit, which is typically based on the reaction of GSH with a chromogenic reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid), DTNB) to produce a colored product measured spectrophotometrically.

-

In Vivo Model: Diabetic Wound Healing in Rats (adapted from Arul et al., 2007)

-

Animal Model: Streptozotocin-induced diabetic Wistar rats.

-

Wound Creation: Full-thickness excision wounds are created on the dorsal side of the rats.

-

Treatment Groups:

-

Control group: No treatment.

-

Collagen Film (CF) group: Wounds treated with a collagen matrix.

-

Peptide Incorporated Collagen (PIC) group: Wounds treated with a biotinylated GHK-incorporated collagen matrix.

-

-

Sample Collection: Granulation tissue is collected from the wounds at specified time points (e.g., day 8, 16 post-wounding).

-

Tissue Preparation: The collected tissue is homogenized in an appropriate buffer for subsequent biochemical analysis.

-

Antioxidant Enzyme Assays:

-

Superoxide Dismutase (SOD): Assayed by monitoring the inhibition of the autoxidation of pyrogallol.

-

Catalase (CAT): Assayed by measuring the breakdown of hydrogen peroxide, with the change in absorbance monitored at 240 nm.

-

-

Non-enzymatic Antioxidant Measurement:

-

Glutathione (GSH): Estimated using DTNB, which reacts with GSH to produce a yellow-colored compound.

-

Conclusion

Prezatide Copper Acetate (GHK-Cu) demonstrates robust antioxidant activity by enhancing the body's endogenous antioxidant defense systems. Through the upregulation of key antioxidant enzymes like SOD and Catalase and the modulation of critical signaling pathways such as Nrf2/Keap1 and SIRT1/FoxO3a, GHK-Cu effectively mitigates oxidative stress. The quantitative data from both in vivo and in vitro studies provide compelling evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of Prezatide Copper Acetate as a therapeutic agent for conditions associated with oxidative damage. For drug development professionals, GHK-Cu represents a promising candidate with a well-defined mechanism of action for applications in regenerative medicine, dermatology, and beyond.

References

- 1. A therapeutic approach for diabetic wound healing using biotinylated GHK incorporated collagen matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Targets of Prezatide Copper Acetate in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prezatide Copper Acetate, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II), is a well-documented agent in skin regeneration and wound healing. Its therapeutic and cosmetic applications stem from its ability to modulate a wide array of molecular targets within skin cells, influencing processes from extracellular matrix (ECM) remodeling to antioxidant defense and growth factor signaling. This technical guide provides a comprehensive overview of the molecular targets of Prezatide Copper Acetate in skin cells, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Molecular Targets and Mechanisms of Action

Prezatide Copper Acetate (GHK-Cu) exerts its biological effects through a multi-faceted mechanism, primarily by delivering copper ions to cells and through the inherent signaling properties of the GHK peptide itself. The copper component is crucial for the activity of several cuproenzymes essential for skin health, while the GHK peptide can modulate the expression of numerous genes.

Extracellular Matrix Remodeling

A primary target of GHK-Cu is the regulation of ECM components, which are vital for maintaining the skin's structural integrity and elasticity.

1.1. Collagen and Elastin Synthesis:

GHK-Cu has been shown to stimulate the synthesis of collagen and elastin, key structural proteins in the dermis.[1][2][3][4] Copper ions act as a cofactor for lysyl oxidase, an enzyme critical for the cross-linking of collagen and elastin fibers, thereby enhancing their strength and stability.[1] Studies have demonstrated that GHK-Cu can increase type I collagen production in dermal fibroblasts by 70-140% at concentrations ranging from 1-10 μM.[5]

Data Presentation: Effect of Prezatide Copper Acetate on Collagen and Elastin Production in Human Dermal Fibroblasts

| Target Protein | GHK-Cu Concentration | Observation | Reference |

| Collagen | 0.01 nM, 1 nM, 100 nM | Increased production | [1][2][3] |

| α-Elastin | 0.01 nM, 1 nM, 100 nM | ~30% increase in production | [1] |

| Collagen I | 1-10 μM | 70-140% increase in production | [5] |

1.2. Regulation of Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs):

GHK-Cu modulates the delicate balance between MMPs, which degrade ECM proteins, and their endogenous inhibitors, TIMPs. This regulation is crucial for proper tissue remodeling during wound healing and in combating the signs of aging.[6]

Data Presentation: Effect of Prezatide Copper Acetate on MMP and TIMP Gene Expression in Human Dermal Fibroblasts

| Gene | GHK-Cu Concentration | Change in mRNA Expression | Reference |

| MMP-1 | 0.01 nM | Significantly Increased | [2][4] |

| MMP-2 | 0.01 nM | Significantly Increased | [2][4] |

| TIMP-1 | 0.01 nM, 1 nM, 100 nM | Significantly Increased | [2][4] |

| TIMP-2 | 1 nM, 100 nM | Significantly Decreased | [1] |

Growth Factor Modulation

GHK-Cu influences the production and signaling of several growth factors that are critical for skin cell proliferation, migration, and angiogenesis.

2.1. Vascular Endothelial Growth Factor (VEGF) and Basic Fibroblast Growth Factor (bFGF):

GHK-Cu has been shown to stimulate the production of VEGF and bFGF, potent pro-angiogenic factors that promote the formation of new blood vessels, a critical step in wound healing.[7][8] In combination with LED irradiation, GHK increased bFGF production by 230% in human dermal fibroblasts.[3]

2.2. Transforming Growth Factor-beta (TGF-β) Signaling:

The role of GHK-Cu in TGF-β signaling is complex. While some studies suggest it does not alter TGF-β production, others indicate that it enhances cellular responsiveness to TGF-β ligands.[8][9] This sensitization of the TGF-β pathway can amplify the expression of ECM genes.[5]

Antioxidant and Anti-inflammatory Effects

GHK-Cu exhibits potent antioxidant and anti-inflammatory properties, protecting skin cells from oxidative stress and modulating inflammatory responses.

3.1. Antioxidant Enzyme Activity:

Copper is an essential cofactor for the antioxidant enzyme superoxide dismutase (SOD), which plays a crucial role in neutralizing harmful reactive oxygen species (ROS).[1] GHK-Cu can enhance SOD activity, thereby reducing oxidative damage in skin cells.[3][10]

3.2. Anti-inflammatory Action:

GHK-Cu has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[7][11] This anti-inflammatory activity contributes to a more favorable environment for tissue repair and regeneration.

Gene Regulation

One of the most profound effects of GHK-Cu is its ability to modulate the expression of a large number of human genes. Microarray and RNA-sequencing studies have revealed that GHK-Cu can influence over 4,000 genes in human fibroblasts, often reversing age-related changes in gene expression.[5] This broad-spectrum gene regulation underlies many of its beneficial effects on skin health.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment with Prezatide Copper Acetate

Objective: To culture human dermal fibroblasts or keratinocytes and treat them with various concentrations of Prezatide Copper Acetate for downstream analysis.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs) or Human Keratinocytes

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) or Keratinocyte Growth Medium

-

Prezatide Copper Acetate (GHK-Cu) stock solution (e.g., 1 mM in sterile water)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Tissue culture flasks, plates, and other sterile consumables

Protocol:

-

Cell Seeding: Culture HDFs or keratinocytes in appropriate growth medium in tissue culture flasks. Once confluent, detach the cells using Trypsin-EDTA and seed them into multi-well plates at a desired density.

-

Cell Starvation (Optional): For certain assays, it may be necessary to serum-starve the cells for 24 hours prior to treatment to reduce the influence of growth factors present in the serum.

-

Treatment: Prepare serial dilutions of the GHK-Cu stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM, 1 nM, 100 nM).

-

Remove the existing medium from the cells and replace it with the GHK-Cu-containing medium. Include a vehicle control (medium without GHK-Cu).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, harvest the cells or cell culture supernatant for downstream analysis (e.g., RNA extraction, protein extraction, ELISA).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of target genes (e.g., MMP-1, TIMP-1, COL1A1) in skin cells treated with GHK-Cu.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Protocol:

-